REACTION_CXSMILES
|
B1([O-])OO1.[OH2:5].[OH2:6].O.O.[Na+].[Br:10][C:11]1[CH:17]=[C:16]([F:18])[C:14]([NH2:15])=[C:13]([F:19])[CH:12]=1>C(O)(=O)C>[Br:10][C:11]1[CH:17]=[C:16]([F:18])[C:14]([N+:15]([O-:6])=[O:5])=[C:13]([F:19])[CH:12]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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1.04 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Type
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CUSTOM
|
Details
|
stirred at 55° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring at 55° C. for an additional 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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ADDITION
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Details
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The filtrate was poured into ice
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Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
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WASH
|
Details
|
The combined organic extracts were washed successively with 5×100-mL portions of water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate:hexanes (1:20)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |